![molecular formula C13H15N B1340684 Methyl[2-(naphthalen-1-yl)ethyl]amine CAS No. 115600-36-7](/img/structure/B1340684.png)
Methyl[2-(naphthalen-1-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl[2-(naphthalen-1-yl)ethyl]amine” is a chemical compound with the molecular formula C13H15N . It is also known by other synonyms such as “2-(N-methylamino)-(1-naphthyl)-ethane” and "2-Methylamino-1-(naphthyl-(1))-aethan" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, similar compounds have been synthesized through direct acylation reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene moiety, which is a system of two fused benzene rings, attached to an ethylamine group via a methyl group . The exact configuration of the molecule can be determined using techniques such as 1H NMR .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 185.26 . It is a liquid at room temperature . The refractive index is 1.623 (lit.) . The density is 1.067 g/mL at 20 °C (lit.) .Applications De Recherche Scientifique
Synthetic Methodologies
One study details a method for obtaining N-alkyl-(naphth-1-yl)methylamines, highlighting their importance as precursors in synthesizing biologically active substances, including pharmaceuticals. The described synthetic approach offers an efficient route with high yield and minimal side product formation (Kazakov, 2003).
Biological Activities
Research into the synthesis and biological evaluation of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has shown that these compounds exhibit significant antibacterial and antifungal activities. This highlights the potential of naphthalene derivatives in developing new antimicrobial agents (Patel & Patel, 2017).
Another study focuses on N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating potent antibacterial properties and moderate enzyme inhibition. This suggests the applicability of such compounds in antibacterial therapies and as enzyme inhibitors (Abbasi et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl[2-(naphthalen-1-yl)ethyl]amine is a complex compound that interacts with various targets in the body. It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting multiple pathways . These could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The compound’s molecular weight is 18526, and it has a predicted density of 1019±006 g/cm3 . Its boiling point is 175-177 °C (Press: 20 Torr) . These properties could potentially impact the compound’s bioavailability and pharmacokinetics.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad spectrum of effects .
Propriétés
IUPAC Name |
N-methyl-2-naphthalen-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXDJFKCOBYLFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

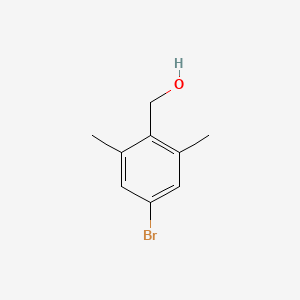
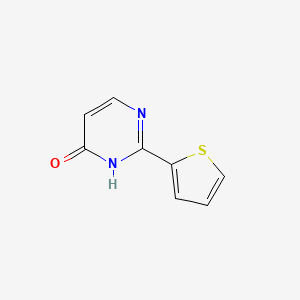
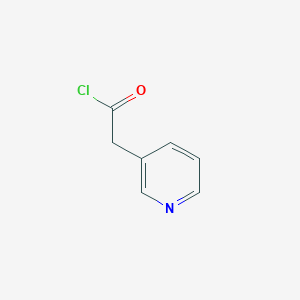

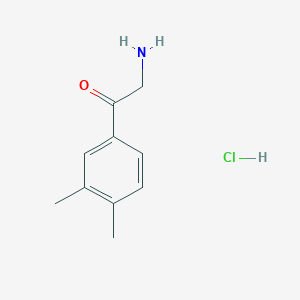
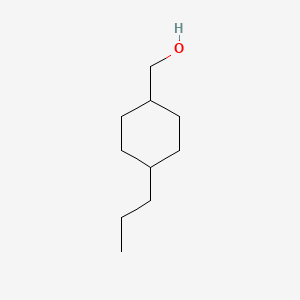
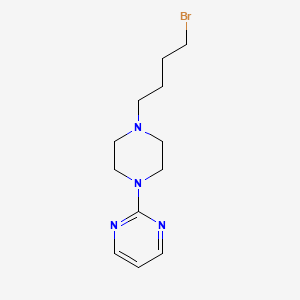
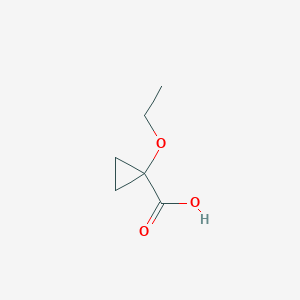
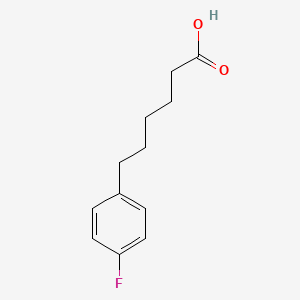
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)

